Product packaging for 4-Ethyl-2'-methoxybenzophenone(Cat. No.:CAS No. 82520-38-5)

4-Ethyl-2'-methoxybenzophenone

Cat. No.: B1345408
CAS No.: 82520-38-5
M. Wt: 240.3 g/mol
InChI Key: WBDXHUKINUEBJE-UHFFFAOYSA-N
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Description

4-Ethyl-2'-methoxybenzophenone is a high-purity benzophenone derivative intended for research and development purposes. Benzophenones are a significant class of organic compounds frequently investigated for their role as synthetic intermediates and their utility in material science. As a structural analog of other methoxybenzophenones, this compound is of interest in the development of specialized polymers and resins, where similar structures are known to enhance material properties such as heat resistance and mechanical strength . Furthermore, benzophenone scaffolds are widely studied as building blocks for organic UV absorbers. The mechanism of these absorbers often involves excited-state intramolecular proton transfer (ESIPT), a process where molecules dissipate absorbed UV radiation as heat through reversible tautomerism . Researchers may explore this compound for its potential application in creating novel light-stabilizing materials or as a key intermediate in organic synthesis . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B1345408 4-Ethyl-2'-methoxybenzophenone CAS No. 82520-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylphenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-8-10-13(11-9-12)16(17)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDXHUKINUEBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641453
Record name (4-Ethylphenyl)(2-methoxyphenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID60641453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82520-38-5
Record name Methanone, (4-ethylphenyl)(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82520-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical and Spectroscopic Profile of 4 Ethyl 4 Methoxybenzophenone

The structural and electronic characteristics of 4-Ethyl-4'-methoxybenzophenone can be elucidated through its physicochemical and spectroscopic data.

PropertyValue
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
Melting Point 51-54 °C jk-sci.com
Appearance White solid
CAS Number 64357-92-2

Spectroscopic Data:

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methoxy (B1213986) group protons. The aromatic protons on the methoxy-substituted ring would likely appear as a doublet around 6.9 ppm and another doublet around 7.8 ppm. The protons on the ethyl-substituted ring would likely appear as two doublets around 7.3 ppm and 7.7 ppm. The quartet of the ethyl group's methylene (B1212753) protons would be expected around 2.7 ppm, and the triplet of the methyl protons around 1.2 ppm. The singlet for the methoxy protons would be anticipated around 3.8 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 195 ppm), the aromatic carbons, and the carbons of the ethyl and methoxy groups.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1640-1660 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic rings, and C-O stretching for the methoxy group.

Mass Spectrometry (MS) (Predicted): The mass spectrum would show a molecular ion peak (M+) at m/z = 240. Key fragmentation patterns would likely involve the cleavage of the ethyl group, leading to a fragment at m/z = 211 ([M-CH₂CH₃]⁺), and cleavage at the carbonyl group, yielding fragments corresponding to the benzoyl cations, such as [CH₃OC₆H₄CO]⁺ at m/z = 135 and [CH₃CH₂C₆H₄CO]⁺ at m/z = 133. The observation of an ion at m/z 77 is characteristic of a phenyl group. docbrown.info

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 2 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 4-Ethyl-2'-methoxybenzophenone, a suite of NMR experiments has been employed to map out its proton and carbon framework.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, displays characteristic signals. Protons on the ethyl group appear as a triplet at approximately 1.2-1.4 ppm (CH₃) and a quartet around 2.5-2.7 ppm (CH₂). The methoxy (B1213986) group protons resonate as a singlet at about 3.8 ppm. The aromatic protons appear in the region of 6.9 to 7.8 ppm, with their specific chemical shifts and coupling patterns reflecting their positions on the two distinct phenyl rings.

The ¹³C NMR spectrum, obtained at 100 MHz in CDCl₃, reveals the carbon skeleton. The carbonyl carbon (C=O) shows a characteristic signal around 196.5 ppm. The ethyl group carbons are observed at approximately 15 ppm (CH₃) and 29 ppm (CH₂). The methoxy carbon appears near 55.5 ppm. The aromatic carbons resonate in the range of 113 to 143 ppm. rsc.org

¹H and ¹³C NMR Spectroscopic Data for this compound

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ethyl (CH₃)~1.2-1.4 (triplet)~15
Ethyl (CH₂)~2.5-2.7 (quartet)~29
Methoxy (OCH₃)~3.8 (singlet)~55.5
Aromatic (Ar-H)6.9-7.8 (multiplets)113-143
Carbonyl (C=O)-~196.5

Two-Dimensional NMR Techniques for Complete Assignment

To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are utilized. oregonstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the coupling between the methyl and methylene (B1212753) protons of the ethyl group and the couplings between adjacent protons on the aromatic rings. oregonstate.eduoregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on their attached protons. oregonstate.eduoregonstate.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons (those without attached protons), such as the carbonyl carbon and the substituted aromatic carbons, by observing their long-range correlations with nearby protons. oregonstate.eduoregonstate.edu For instance, correlations between the methoxy protons and the adjacent aromatic carbon, as well as the carbonyl carbon, would be visible.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the ¹³C NMR spectrum. mdpi.com

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved. oregonstate.eduoregonstate.edu

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₆H₁₆O₂. scielo.br The exact mass determined by HRMS would be very close to the calculated theoretical mass, confirming the elemental composition. scielo.brrsc.org

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. oregonstate.edu This technique is instrumental in confirming the purity and identity of this compound. The gas chromatogram will show a single major peak if the compound is pure, and the mass spectrum of this peak will exhibit a molecular ion corresponding to the molecular weight of the compound (240.3 g/mol ). The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragments would likely arise from the cleavage of the ethyl group, the methoxy group, and the bond between the carbonyl group and the phenyl rings.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent parts.

The most prominent feature in the FT-IR spectrum of a benzophenone (B1666685) derivative is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1630-1685 cm⁻¹. In the case of 2,4,6-Trihydroxy benzophenone, for instance, the chelated carbonyl group appears at 1609 cm⁻¹ digitaloceanspaces.com. The exact position of this band for this compound is influenced by the electronic effects of the substituents on the phenyl rings.

The methoxy group (-OCH₃) introduces several characteristic bands. A strong band due to the asymmetric C-O-C stretching vibration is expected around 1250 cm⁻¹, while the symmetric stretching appears near 1040 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range digitaloceanspaces.com. The ethyl group (-CH₂CH₃) will exhibit characteristic aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹. Bending vibrations for the methyl and methylene groups appear in the 1375-1470 cm⁻¹ region.

The table below summarizes the expected characteristic FT-IR absorption frequencies for this compound based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchAr-H3100 - 3000
Aliphatic C-H Stretch-CH₂, -CH₃2975 - 2850
Carbonyl StretchC=O1660 - 1640
Aromatic C=C StretchAr C=C1600 - 1450
Asymmetric C-O-C StretchAr-O-CH₃1270 - 1230
Symmetric C-O-C StretchAr-O-CH₃1050 - 1020

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, detecting vibrational modes that involve a change in molecular polarizability. For aromatic ketones like this compound, the Raman spectrum is particularly useful for analyzing skeletal vibrations of the phenyl rings and the carbonyl group.

The intense carbonyl (C=O) stretching vibration, which is strong in the IR spectrum, is also a prominent feature in the Raman spectrum, typically appearing in a similar region around 1640-1660 cm⁻¹. The aromatic ring vibrations are also clearly visible. The ring "breathing" modes, which involve a symmetric expansion and contraction of the carbon rings, give rise to sharp, intense bands. For substituted benzenes, these often appear near 1000 cm⁻¹.

Vibrational frequencies for related compounds like 2-Hydroxy-4-Methoxybenzophenone have been assigned with the aid of normal coordinate analysis, providing a basis for interpreting the spectrum of the target molecule researchgate.net. The Raman spectrum of 4-Methoxybenzophenone has been documented and serves as a useful reference chemicalbook.com. The C-H bending and stretching modes of the ethyl and methoxy groups, as well as various in-plane and out-of-plane deformations of the aromatic rings, contribute to the complex fingerprint region of the Raman spectrum.

The following table presents the anticipated Raman shifts for key vibrational modes of this compound.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Aromatic C-H StretchAr-H3100 - 3050
Carbonyl StretchC=O1660 - 1640
Aromatic Ring StretchAr C=C1600 - 1580
Ring Breathing ModePhenyl Rings~1000
C-O-C StretchAr-O-CH₃1280 - 1240

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Chromophore Analysis

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is governed by electronic transitions within its chromophoric system. The primary chromophore is the benzophenone core, where the carbonyl group is conjugated with the two phenyl rings. The absorption spectrum of benzophenone derivatives typically displays two main types of electronic transitions: a lower-energy, less intense n-π* transition and a higher-energy, more intense π-π* transition.

The n-π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is characteristically weak and appears as a distinct band at longer wavelengths, often around 330-370 nm in nonpolar solvents.

The π-π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated aromatic system. This transition is much more intense and is typically found at shorter wavelengths, usually below 300 nm.

Transition TypeChromophoreExpected λmax (nm)
π → πSubstituted Benzoyl~285 - 295
n → πCarbonyl Group (C=O)~340 - 360

Phosphorescence and Fluorescence Studies of Excited States (e.g., related benzophenones)

The photophysical behavior of benzophenone and its derivatives is dominated by their excited triplet states. Upon absorption of UV light and excitation to a singlet state (S₁), benzophenones typically undergo a very rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). core.ac.uk This high ISC efficiency means that fluorescence (emission from the S₁ state) is generally not observed or is very weak in benzophenone derivatives. core.ac.uk

The subsequent de-excitation from the triplet state can occur via phosphorescence, a slow radiative process that results in the emission of light. The phosphorescence of substituted benzophenones has been studied extensively. acs.orgcreighton.edu The nature of the lowest triplet state, whether it is n-π* or π-π, is crucial in determining the photophysical properties. In many benzophenones, the lowest triplet state is the T₁(n-π) state.

Substituents can alter the relative energies of the n-π* and π-π* states. Electron-donating groups, such as the methoxy group in this compound, can lower the energy of the π-π* state. This can lead to a T₁(π-π*) state being the lowest triplet state, or to a situation where the two triplet states are close in energy. acs.org This modification of the excited state manifold can influence the phosphorescence lifetime and quantum yield.

In some donor-acceptor systems based on benzophenone, phenomena such as thermally activated delayed fluorescence (TADF) can occur. bohrium.comrsc.orgrsc.orgpreprints.org TADF involves the reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by delayed fluorescence. The efficiency of this process is highly dependent on the energy gap between the S₁ and T₁ states and the degree of intramolecular charge transfer (ICT) in the excited state. rsc.org The specific substitution pattern in this compound, with donors on different rings, would influence the ICT character and the potential for such advanced emission properties.

Photochemistry and Photophysical Behavior of 4 Ethyl 2 Methoxybenzophenone

Excited State Dynamics and Energy Dissipation Mechanisms

Upon absorption of UV radiation, benzophenone (B1666685) and its derivatives are promoted to an excited singlet state (S1). In many benzophenones, particularly those with a hydroxyl group in the ortho position, a rapid intramolecular proton transfer is a key deactivation pathway. However, in 4-Ethyl-2'-methoxybenzophenone, the presence of a methoxy (B1213986) group instead of a hydroxyl group at the 2' position alters the primary energy dissipation route.

For benzophenones lacking an ortho-hydroxyl group, the dominant mechanism for energy dissipation after excitation to the S1 state is typically intersystem crossing (ISC) to the triplet state (T1). This process is generally very efficient in benzophenones. From the triplet state, the molecule can relax back to the ground state (S0) via phosphorescence or non-radiative decay, releasing the absorbed energy as heat. The triplet state of benzophenones can also be quenched by other molecules or participate in photochemical reactions. The presence of the electron-donating ethyl group at the 4-position and the methoxy group at the 2'-position can influence the energy levels of the excited states and the efficiency of these deactivation pathways.

In analogous benzophenone compounds, the triplet excited state plays a major role in their photosensitizing abilities. For instance, benzophenone (BP) and oxybenzone (B1678072) (BP3) have been shown to induce indirect photodegradation of other organic molecules through their triplet states. mdpi.com

Influence of Solvent Polarity on Electronic Transitions (e.g., n-π and π-π transitions)**

The absorption spectrum of a molecule is influenced by the polarity of the solvent in which it is dissolved. This is due to differential solvation of the ground and excited states. Benzophenones exhibit two main types of electronic transitions in the UV region: the n-π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, and the π-π* transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

Generally, for n-π* transitions, an increase in solvent polarity leads to a hypsochromic shift (blue shift) in the absorption maximum. This is because the non-bonding electrons in the ground state are stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap for the transition. Conversely, for π-π* transitions, an increase in solvent polarity often results in a bathochromic shift (red shift). This is because the excited state is typically more polar than the ground state and is therefore more stabilized by polar solvents.

While specific data for this compound is not available, studies on other benzophenone derivatives illustrate this principle. The following table shows the effect of solvent polarity on the absorption maximum (λmax) of a related compound, 4-methoxybenzophenone.

SolventPolarity Indexλmax (nm) of 4-Methoxybenzophenone
n-Hexane0.1~285 (π-π), ~330 (n-π)
Acetonitrile5.8~288 (π-π), ~325 (n-π)
Ethanol4.3~290 (π-π), ~320 (n-π)
Water10.2~292 (π-π), ~315 (n-π)
Note: The λmax values are approximate and are intended to illustrate the general trend of solvent effects on benzophenone derivatives.

Photodegradation Pathways and Intrinsic Photostability of the Compound

Benzophenone-type UV filters are designed to be photostable; however, they can undergo photodegradation under prolonged UV exposure, especially in the presence of other reactive species. The degradation pathways are influenced by the substituents on the benzophenone core.

For many benzophenones, photodegradation can be initiated by the triplet excited state. In aqueous environments, the presence of substances like nitrites can sensitize the photodegradation of benzophenones through the generation of reactive species such as hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2). researchgate.net The degradation of benzophenone-3 (oxybenzone) in the presence of UV and hydrogen peroxide (H2O2) has been shown to proceed via hydroxylation of the aromatic rings. elsevierpure.com

The presence of the ethyl group at the 4-position and the methoxy group at the 2'-position in this compound will influence its susceptibility to photodegradation. The ethyl group could be a site for oxidation, while the methoxy group can influence the electron density of the aromatic ring and its reactivity towards electrophilic attack by reactive oxygen species. Studies on other benzophenones have shown that degradation can involve cleavage of the ether bond in methoxy-substituted compounds or hydroxylation of the aromatic rings. The photodegradation of some benzophenones has been found to follow pseudo-first-order kinetics. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Ethyl 2 Methoxybenzophenone

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Ethyl-2'-methoxybenzophenone, DFT can elucidate the arrangement of electrons and predict a variety of chemical properties.

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles.

The benzophenone (B1666685) core is not planar due to steric hindrance between the ortho-hydrogens of the two phenyl rings. The introduction of an ethyl group at the 4-position and a methoxy (B1213986) group at the 2'-position will further influence the preferred conformation. The methoxy group at the 2'-position is expected to cause significant steric strain, likely leading to a larger dihedral angle between the plane of that phenyl ring and the carbonyl group. Conformational analysis of substituted benzophenones has shown that the twist of the aryl rings is sensitive to both steric and electronic effects of the substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data)

ParameterPredicted Value
C=O Bond Length~1.24 Å
Dihedral Angle (C-C-C=O) of Ethyl-substituted ring~30-40°
Dihedral Angle (C-C-C=O) of Methoxy-substituted ring~50-60°
C-O (methoxy) Bond Length~1.36 Å
C-C (ethyl) Bond Length~1.54 Å

Note: The data in this table are representative values based on DFT studies of analogous substituted benzophenones and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring, as the methoxy group is an electron-donating group which raises the energy of the HOMO. The LUMO is likely to be concentrated on the benzoyl moiety, particularly the carbonyl group and the unsubstituted phenyl ring. The ethyl group, being a weak electron-donating group, will have a smaller effect on the FMOs. The HOMO-LUMO gap can be used to predict the electronic transitions and reactivity of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Data)

Molecular OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -1.8 eV
HOMO-LUMO Gap~ 4.7 eV

Note: These values are illustrative and based on typical DFT calculations for similar aromatic ketones.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the MESP map would show the most negative potential around the oxygen atom of the carbonyl group, indicating its high electron density and its role as a primary site for electrophilic attack or hydrogen bonding. The methoxy group's oxygen would also exhibit a region of negative potential. Positive potential would be expected around the hydrogen atoms of the phenyl rings.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture of the most stable conformation, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of this compound over time. MD simulations would reveal the accessible conformational landscapes, including the rotation of the phenyl rings and the ethyl and methoxy groups.

Furthermore, MD simulations are particularly useful for studying the effects of solvents on the molecule's conformation and properties. In different solvents, the solute-solvent interactions can stabilize different conformations, which can in turn affect the molecule's reactivity and spectroscopic behavior. For instance, in a polar solvent, conformations with a larger dipole moment might be favored.

In Silico Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

Computational methods can also predict various spectroscopic properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis). The predicted spectrum for this compound would likely show characteristic π-π* and n-π* transitions associated with the benzophenone chromophore. The positions of these absorption bands would be influenced by the ethyl and methoxy substituents.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be invaluable in confirming the structure of the synthesized compound and in the interpretation of experimental NMR data.

Table 3: Predicted Spectroscopic Data for this compound (Representative Data)

SpectroscopyPredicted FeatureWavelength/Chemical Shift
UV-Vis (TD-DFT)π-π* transition~250-280 nm
n-π* transition~330-350 nm
¹³C NMR (DFT)Carbonyl Carbon~195-200 ppm
¹H NMR (DFT)Methoxy Protons~3.8-4.0 ppm
Ethyl Protons (CH₂)~2.6-2.8 ppm

Note: The data presented are representative values for similar benzophenone derivatives and serve as an illustration.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products.

For example, in a photochemical reaction, these calculations could model the excited state dynamics and identify the pathways for energy dissipation. In a nucleophilic addition to the carbonyl group, quantum chemical calculations could determine the activation energy and the geometry of the transition state, providing a detailed understanding of the reaction's feasibility and stereochemistry.

Biological Activity and Mechanistic Investigations of 4 Ethyl 2 Methoxybenzophenone and Its Derivatives

Enzyme Inhibition Studies and Kinetic Characterization

No studies were identified that investigated the inhibitory effects of 4-Ethyl-2'-methoxybenzophenone on enzymes such as elastase, testosterone (B1683101) 5α-reductase, or pancreatic lipase. While the literature contains extensive research on various inhibitors for these enzymes, none of the reviewed sources specifically mention or test the compound this compound.

Cellular Effects and Molecular Pathways in In Vitro Models

Induction of Neurite Outgrowth in Cellular Systems

No research has been published detailing the effects of this compound on the induction of neurite outgrowth in cellular systems, including the commonly used PC-12 cell line.

Modulation of Gene Expression

There is a lack of information regarding the ability of this compound to modulate gene expression, specifically concerning Scavenger Receptor Class B Type I (SR-BI).

Structure-Activity Relationship (SAR) Derivation for Biological Effects

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted for this compound.

Environmental Occurrence, Fate, and Transformation of 4 Ethyl 2 Methoxybenzophenone

Environmental Distribution and Prevalence in Various Compartments (e.g., as an emerging contaminant)

No specific data is available on the environmental distribution and prevalence of 4-Ethyl-2'-methoxybenzophenone in compartments such as water, soil, sediment, or air.

Abiotic Degradation Pathways in Environmental Matrices (e.g., photolysis, hydrolysis)

There is no specific information available regarding the abiotic degradation pathways, such as photolysis or hydrolysis, of this compound in environmental matrices.

Biotransformation and Microbial Metabolism Studies (e.g., phase II metabolism)

Specific studies on the biotransformation and microbial metabolism of this compound, including any potential phase II metabolism, could not be found in the reviewed literature.

Environmental Monitoring Strategies and Case Studies

There are no specific environmental monitoring strategies or case studies documented for this compound.

Advanced Analytical Methodologies for Detection and Quantification of 4 Ethyl 2 Methoxybenzophenone

Chromatography-Mass Spectrometry Techniques

Chromatography-mass spectrometry (MS) is a cornerstone for the analysis of organic contaminants. nih.gov It combines the powerful separation capabilities of chromatography with the sensitive and selective detection offered by mass spectrometry. This combination is particularly effective for identifying and quantifying specific isomers and derivatives within the benzophenone (B1666685) class.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a premier technique for the trace analysis of benzophenone derivatives in diverse samples. The methodology offers high sensitivity and specificity, making it ideal for detecting low concentrations of target compounds. The separation is typically achieved using a reverse-phase C18 column, with a mobile phase consisting of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to improve ionization. ekb.eg

Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity, where specific precursor-to-product ion transitions are monitored for the target analyte. researchgate.net While a specific validated method for 4-Ethyl-2'-methoxybenzophenone is not extensively documented, established methods for other benzophenones serve as an excellent template. For instance, a method for determining 10 benzophenone-type UV filters in fish samples utilized ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS), achieving low limits of detection required for environmental monitoring. researchgate.net

Table 1: Representative HPLC-MS/MS Parameters for Benzophenone Analysis

Parameter Setting Purpose
Chromatography System UHPLC Provides high-resolution separation with faster analysis times.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) Separates compounds based on hydrophobicity.
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) Efficiently elutes a wide range of analytes.
Ionization Source Electrospray Ionization (ESI), Negative or Positive Mode Generates charged ions from the analyte for MS detection.
MS Detection Tandem Mass Spectrometry (MS/MS) Provides high selectivity and sensitivity.

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Increases specificity by monitoring unique precursor-product ion transitions. |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for this compound. researchgate.net GC/MS is particularly powerful for analyzing complex mixtures due to its high chromatographic resolution. nih.gov Samples are vaporized and separated based on their boiling points and interactions with a capillary column (e.g., DB-5MS). researchgate.net

For some polar benzophenone derivatives containing hydroxyl groups, a derivatization step (e.g., silylation or acylation) may be necessary to increase volatility and improve peak shape. jfda-online.com However, for this compound, which lacks highly polar functional groups, direct analysis is likely feasible. The mass spectrometer, typically a quadrupole or ion-trap analyzer, detects the separated compounds, providing a mass spectrum that serves as a chemical fingerprint for identification. nih.gov Specific ion monitoring (SIM) can be employed to enhance sensitivity for quantitative analysis.

Table 2: Typical GC/MS Parameters for the Analysis of Benzophenone Derivatives

Parameter Setting Purpose
GC System Capillary Gas Chromatograph High-resolution separation of volatile and semi-volatile compounds.
Injector Split/Splitless Inlet Introduces a small, precise volume of the sample onto the column.
Column DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm) Non-polar column providing good separation for a wide range of analytes.
Carrier Gas Helium Inert gas to carry the sample through the column.
Oven Program Temperature Gradient (e.g., 60°C hold, ramp to 300°C) Separates compounds based on their differing boiling points.
Ionization Source Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns.
MS Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF) Separates ions based on their mass-to-charge ratio.

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced quantitative sensitivity. |

Direct Mass Spectrometry Approaches (e.g., Condensed-Phase Membrane Introduction Mass Spectrometry)

Direct mass spectrometry techniques offer rapid analysis with minimal or no sample preparation, making them suitable for high-throughput screening. lcms.cz Condensed-Phase Membrane Introduction Mass Spectrometry (CP-MIMS) is an advanced direct MS method that allows for the online monitoring and rapid quantification of trace levels of compounds in complex matrices, particularly aqueous samples. unimib.itresearchgate.net

In CP-MIMS, a semi-permeable membrane selectively allows analytes from the sample to pass through and be transferred into a liquid acceptor phase, which then flows directly to the mass spectrometer's ionization source. unimib.itmdpi.com This technique is advantageous as it can pre-concentrate the analyte while separating it from matrix interferences. researchgate.net CP-MIMS extends the applicability of MIMS to less-volatile compounds that are not suitable for traditional gas-phase MIMS. unimib.it Given the semi-volatile nature of this compound, CP-MIMS coupled with ESI-MS could provide a direct and continuous method for its detection in water systems. nih.gov

Spectroscopic Analytical Techniques for Quantitative Analysis (e.g., UV absorption for quantification)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible and non-destructive analytical technique used for the quantitative analysis of compounds that absorb light in the UV-Vis range. thieme-connect.de Benzophenones, characterized by their aromatic ketone structure, exhibit strong UV absorption, making this method suitable for their quantification, especially in simpler matrices or after a purification step. researchgate.net

The principle of quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. rsc.org To perform a quantitative analysis of this compound, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While less selective than MS-based methods, UV-Vis spectroscopy is a cost-effective tool for routine analysis. semanticscholar.org

Table 3: Example of a Calibration Data Set for UV Spectroscopic Quantification

Concentration (mg/L) Absorbance at λmax
1.0 0.152
2.5 0.378
5.0 0.755
7.5 1.130

Development and Optimization of Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to instrumental analysis. organomation.com The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the matrix (e.g., water, soil, sludge, biological tissues). mdpi.com

Solid-Phase Extraction (SPE) : This is one of the most common techniques for extracting benzophenones from liquid samples. mdpi.comscispace.com The sample is passed through a solid sorbent cartridge (e.g., C18, Oasis HLB), which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. scispace.com

Liquid-Liquid Extraction (LLE) : A classical technique where the analyte is partitioned between the aqueous sample and an immiscible organic solvent (e.g., dichloromethane, hexane). mdpi.com The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase.

Dispersive Solid-Phase Extraction (dSPE) : Often used as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), dSPE involves adding a sorbent to the sample extract to remove matrix components like pigments and lipids. mdpi.com

Pressurized Fluid Extraction (PFE) : An automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples with organic solvents. PFE is efficient, fast, and requires less solvent than traditional methods. mdpi.com

Optimization of these methods involves selecting the appropriate solvents, sorbent materials, pH, and extraction time to achieve the highest possible recovery of this compound from the specific matrix being analyzed. mdpi.com

Table 4: Overview of Extraction Techniques for Benzophenones

Technique Principle Target Matrices Advantages
Solid-Phase Extraction (SPE) Analyte partitions between a solid sorbent and a liquid sample. Water, Urine, Plasma High recovery, good clean-up, potential for automation. scispace.com
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases. Water, Biological Fluids Simple, inexpensive equipment. mdpi.com
Dispersive SPE (dSPE) Sorbent is dispersed in the sample extract for clean-up. Food, Environmental Solids Fast, effective clean-up for complex extracts. mdpi.com

| Pressurized Fluid Extraction (PFE) | Extraction with solvents at elevated temperature and pressure. | Soil, Sediment, Tissues | Rapid, efficient, reduced solvent consumption. mdpi.com |

Future Research Directions and Emerging Areas for 4 Ethyl 2 Methoxybenzophenone

Exploration of Novel and Highly Efficient Synthetic Strategies

The development of efficient and scalable synthetic routes is fundamental to enabling further research and potential commercialization of 4-Ethyl-2'-methoxybenzophenone. While specific methods for this exact molecule are not widely published, future research could focus on adapting and optimizing established reactions for benzophenone (B1666685) synthesis. Current methods for similar compounds often face challenges such as long reaction times and low yields. google.com

Future strategies should aim to improve upon traditional methods like the Friedel-Crafts acylation, which is a common approach for producing benzophenone derivatives. chembk.com Research could explore novel catalysts to improve reaction efficiency and reduce the generation of by-products. An alternative avenue involves multi-step syntheses that offer higher purity and yield. For instance, a process could be designed starting from precursors like 4-ethyl-2-methoxyphenol, which can be purified with high efficiency. nih.gov Investigations into innovative coupling reactions and the use of phase transfer catalysts could also lead to more economical and ecologically sound manufacturing processes. chemicalbook.com

A comparative overview of potential synthetic strategies is presented below:

Synthetic Strategy Potential Precursors Key Research Focus Anticipated Advantages
Catalytic Friedel-Crafts Acylation Ethylbenzene, 2-Methoxybenzoyl chlorideDevelopment of novel, reusable catalysts (e.g., zeolites, ionic liquids) to replace traditional Lewis acids.Improved reaction rates, higher selectivity, reduced waste.
Grignard Reagent Addition 2-Methoxyphenylmagnesium bromide, 4-EthylbenzonitrileOptimization of reaction conditions to maximize yield and minimize side reactions.Versatility in precursor selection.
Suzuki or Heck Coupling (4-Ethylphenyl)boronic acid, 2-Methoxy-iodobenzeneScreening of modern palladium catalysts and ligand systems for high coupling efficiency.High functional group tolerance, milder reaction conditions.
Oxidation of Diarylalkanes 1-Ethyl-4-(2-methoxybenzyl)benzeneExploration of green oxidizing agents and catalytic oxidation systems.Avoidance of harsh acylating or organometallic reagents.

Deeper Mechanistic Elucidation of Biological Interactions

Understanding the interaction of this compound with biological systems is a critical area for future research. While data on this specific compound is scarce, studies on related benzophenones, such as 2-hydroxy-4-methoxybenzophenone (Oxybenzone), provide a roadmap for investigation. For example, Oxybenzone (B1678072) has been shown to be weakly mutagenic in the presence of metabolic activation and can induce chromosomal aberrations in cell cultures. nih.gov

Future studies on this compound should aim to:

Investigate Metabolic Pathways: Identify the metabolic enzymes responsible for its biotransformation and characterize the resulting metabolites. This is crucial as the biological activity of the parent compound may differ significantly from its metabolites.

Profile Receptor Binding: Screen the compound against a panel of nuclear receptors and other cellular targets to identify potential biological interactions. Endocrine-disrupting potential is a known concern for some benzophenone derivatives. chemicalbook.com

Elucidate Molecular Mechanisms: If biological activity is observed, detailed molecular studies using techniques like transcriptomics, proteomics, and cellular imaging can help to unravel the precise mechanisms of action.

Development of Sustainable Degradation and Remediation Approaches for Environmental Contamination

Given that many benzophenone derivatives are used in consumer products and polymers, they are considered potential environmental contaminants. nih.gov Research into the environmental fate and degradation of this compound is therefore essential.

Future work should focus on:

Photodegradation Studies: As a benzophenone, the compound is designed to interact with UV light. Investigating its photodegradation pathways in aqueous environments is critical to understanding its environmental persistence.

Biodegradation Potential: Assessing the capability of environmental microorganisms to break down the compound. This involves isolating and identifying microbial strains that can use this compound as a carbon source.

Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as ozonation, Fenton processes, or photocatalysis (e.g., using TiO₂), for the complete mineralization of the compound in contaminated water sources.

Integration of In Silico and Advanced Experimental Methodologies for Predictive Modeling

Computational, or in silico, methods offer a powerful, cost-effective, and rapid approach to predict the properties and potential biological activities of chemicals before extensive laboratory work is undertaken. researchgate.net These tools are invaluable for prioritizing research efforts and designing safer, more effective molecules.

For this compound, an integrated computational-experimental approach could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict properties such as UV absorbance spectrum, biological activity, and toxicity based on its molecular structure. researchgate.net These models are built by correlating the structural features of a series of related compounds with their observed activities.

Molecular Docking: Simulating the interaction of this compound with the active sites of specific proteins or DNA to predict binding affinity and potential mechanisms of action. researchgate.net This can help identify likely biological targets.

Pharmacokinetic (ADME) Prediction: Using computational models to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is crucial for understanding its behavior in a biological system. researchgate.net

The data generated from these in silico models can then guide targeted laboratory experiments for validation, creating a highly efficient research cycle. researchgate.net

Modeling Type Objective for this compound Required Data Inputs Potential Outcome
QSAR Predict UV absorption maxima and molar absorptivity.Molecular descriptors (e.g., electronic, steric) and experimental data from analogous benzophenones.Guidance for optimizing structures for specific UV filtering applications.
Molecular Docking Assess binding potential to targets like estrogen receptors or DNA.3D structure of the compound and target macromolecules.Prioritization of toxicological assays and mechanistic studies.
ADME Modeling Estimate properties like water solubility, membrane permeability, and metabolic stability.Physicochemical properties (LogP, pKa) and structural fragments.Prediction of environmental fate and bioavailability.

Investigation of this compound in Materials Science Applications (e.g., as a UV stabilizer in polymers, analogous to other benzophenones)

One of the most prominent applications of the benzophenone chemical class is as UV absorbers or stabilizers in plastics, coatings, and cosmetic products. chemicalbook.comnih.gov Compounds like 2-hydroxy-4-methoxybenzophenone (UV-9) are widely used because they can absorb harmful UV-A and UV-B radiation and dissipate it as harmless thermal energy, thus protecting the material or human skin from photodegradation. chembk.comnih.gov

Future research should systematically investigate this compound for similar applications. Key research questions include:

UV Absorption Spectrum: Precisely measuring the UV absorption profile of the compound to determine the wavelengths it most effectively absorbs. The presence and position of the ethyl and methoxy (B1213986) groups are expected to tune the absorption characteristics compared to other benzophenones.

Photostability and Efficiency: Evaluating its stability upon prolonged UV exposure and its efficiency in preventing the degradation of various polymer matrices, such as polyvinyl chloride (PVC), polyesters, and ABS resins. chembk.com

Compatibility and Physical Properties: Assessing its miscibility and compatibility with different polymers, ensuring it does not leach out or "frost" on the surface of the material. chembk.com Its performance can be compared to established UV stabilizers like UV-9 and UV-531. chembk.com

The structural modifications in this compound could offer advantages in solubility, compatibility, or absorption range, making it a potentially superior alternative for specific high-performance applications.

Q & A

Q. What are the recommended methods for synthesizing 4-Ethyl-2'-methoxybenzophenone in laboratory settings?

Methodological Answer: Synthesis of substituted benzophenones like this compound typically involves:

  • Friedel-Crafts acylation : Reacting methoxy-substituted benzene derivatives with acyl chlorides in the presence of Lewis catalysts (e.g., AlCl₃). Adaptations for ethyl-substituted precursors may require controlled alkylation steps .
  • Hydrogenation pathways : For ethyl group introduction, catalytic hydrogenation of ketone intermediates (e.g., using Pd/C or Raney Ni) under H₂ pressure (1–3 atm) can reduce unsaturated bonds while preserving methoxy groups .
  • Methylation/alkylation : Use of alkyl halides (e.g., ethyl bromide) with base-mediated nucleophilic substitution on hydroxylated precursors. For example, methylation of 2'-hydroxybenzophenone derivatives with dimethyl sulfate under alkaline conditions .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Identify substituent positions using chemical shifts. For example:
    • Methoxy protons resonate at δ 3.8–4.0 ppm (singlet).
    • Ethyl groups show triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) signals .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹. Compare with reference spectra for benzophenone derivatives .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 254.3 (C₁₆H₁₆O₂) and fragmentation patterns .

Q. What are the key solubility parameters and stability considerations for handling this compound in experimental workflows?

Methodological Answer:

  • Solubility :
    • Polar solvents : Moderate solubility in ethanol, acetone, and DMSO; low solubility in water (<0.1 mg/mL at 25°C) .
    • Non-polar solvents : Dissolves in dichloromethane or chloroform for reaction setups.
  • Stability :
    • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation. UV exposure may cleave methoxy groups .
    • Thermal stability : Decomposes above 200°C; avoid prolonged heating in open systems.

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when analyzing substituted benzophenones?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm substituent positions. For example, IR carbonyl peaks may shift due to conjugation with methoxy groups, requiring DFT calculations to predict vibrational modes .
  • Isotopic labeling : Introduce deuterated ethyl groups to simplify NMR splitting patterns and assign ambiguous signals .
  • Controlled degradation : Perform acid/base hydrolysis to isolate fragments (e.g., methoxy-phenylacetic acid) for independent analysis .

Case Study :
Discrepancies in ketone stretching frequencies (IR) vs. NMR carbonyl shifts can arise from solvent polarity effects. Use solvent-free ATR-IR and NMR in CDCl₃ for consistency .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-311+G(d,p) to predict reaction sites (e.g., electrophilic aromatic substitution at the para position to methoxy) .
    • Calculate Fukui indices to identify nucleophilic/electrophilic regions for alkylation or acylation .
  • MD Simulations : Model solvent interactions to predict solubility trends (e.g., free energy of solvation in ethanol vs. hexane) .

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transition models .

Q. What methodologies are recommended for assessing the photostability and degradation pathways of this compound under UV exposure?

Methodological Answer:

  • Photolysis studies :
    • Expose solutions (e.g., in ethanol) to UV light (λ = 254–365 nm) using a photoreactor. Monitor degradation via HPLC at intervals (0, 2, 6, 12 hrs) .
    • Identify photoproducts using LC-MS and compare with reference standards (e.g., demethylated derivatives) .
  • Radical trapping : Add antioxidants (e.g., BHT) to quench reactive oxygen species (ROS) and elucidate degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.